molecular formula C9H17Cl2N3O B1455068 (5-Piperidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride CAS No. 1452547-58-8

(5-Piperidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride

Cat. No.: B1455068
CAS No.: 1452547-58-8
M. Wt: 254.15 g/mol
InChI Key: QJIWOELGGYGLFD-UHFFFAOYSA-N
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Description

(5-Piperidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, designed for research use only. This compound features a hybrid architecture combining two privileged structures: a piperidine ring and a pyrazole core, a combination frequently explored in the development of bioactive molecules . The piperidine moiety is a common pharmacophore that can contribute to target binding and modulation of physicochemical properties, while the pyrazole ring is a versatile heterocycle known to participate in key hydrogen bonding interactions within enzymatic pockets . The hydroxymethyl group at the 3-position of the pyrazole offers a synthetic handle for further derivatization, allowing researchers to create a library of analogs for structure-activity relationship (SAR) studies, or to conjugate the core to other molecular fragments . Compounds incorporating piperidine and pyrazole subunits have demonstrated a wide range of pharmacological activities in scientific research, serving as key intermediates or core structures in the development of antiviral agents , inhibitors of enzymes like NAAA for managing inflammatory responses , and potential antipsychotic agents . The dihydrochloride salt form enhances the compound's solubility in aqueous and physiological buffers, facilitating its use in various in vitro biological assays. This building block is intended for the use of qualified researchers in the exploration of new therapeutic agents and the study of biochemical mechanisms.

Properties

IUPAC Name

(3-piperidin-2-yl-1H-pyrazol-5-yl)methanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.2ClH/c13-6-7-5-9(12-11-7)8-3-1-2-4-10-8;;/h5,8,10,13H,1-4,6H2,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIWOELGGYGLFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NNC(=C2)CO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Core Synthesis

The pyrazole nucleus is typically constructed via cyclocondensation reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds or acetylenic ketones.

  • From 1,3-Diketones and Hydrazines:
    The classical and most common approach involves the condensation of 1,3-diketones with hydrazine or substituted hydrazines. This reaction proceeds under mild conditions, often in polar aprotic solvents, sometimes with acid catalysis to enhance yield and selectivity. For example, the cyclocondensation of β-diketones with hydrazine derivatives yields substituted pyrazoles, with regioselectivity influenced by the nature of the hydrazine and reaction conditions.

  • From Acetylenic Ketones:
    Another approach uses acetylenic ketones reacting with hydrazine derivatives to form pyrazoles, often yielding regioisomeric mixtures. The selectivity can be controlled by the choice of hydrazine and solvent, with hydrazine hydrate favoring a single regioisomer due to hydrogen bonding effects.

Formation of the Methanol Functionality

The methanol group attached to the pyrazole ring is typically introduced via reduction or substitution reactions on suitable precursors.

  • Reduction of Aldehyde or Ketone Precursors:
    Pyrazole intermediates bearing aldehyde or ketone functional groups at the 3-position can be reduced using mild reducing agents (e.g., sodium borohydride) to the corresponding methanol derivative.

  • Nucleophilic Substitution:
    Alternatively, the methanol moiety can be introduced by nucleophilic substitution on halomethyl-pyrazole intermediates using hydroxide or other suitable nucleophiles.

Conversion to Dihydrochloride Salt

The final compound is isolated as a dihydrochloride salt, which enhances its stability and solubility.

  • The free base (5-Piperidin-2-yl-2H-pyrazol-3-yl)-methanol is treated with hydrochloric acid (commonly 4N HCl in dioxane) under controlled conditions.
  • The reaction mixture is then concentrated under vacuum to yield the dihydrochloride salt as a white crystalline solid.
  • The salt formation is confirmed by characteristic melting points and spectroscopic analysis.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Cyclocondensation of diketone with hydrazine 1,3-Diketone + hydrazine, acid catalyst, aprotic solvent, RT 80-95 Efficient formation of substituted pyrazole core
2 Halogenation Phosphorus oxychloride or similar chlorinating agent 60-70 Introduction of reactive chloro substituent for further functionalization
3 Nucleophilic substitution Piperidine, K2CO3, room temperature 90-95 High selectivity substitution of chlorine by piperidin-2-yl group
4 Reduction NaBH4 or similar mild reducing agent 85-90 Conversion of aldehyde/ketone to methanol functionality
5 Salt formation HCl in dioxane, vacuum concentration >90 Formation of dihydrochloride salt for enhanced stability and solubility

Research Findings and Optimization Notes

  • The use of aprotic dipolar solvents such as DMF or NMP combined with strong acid additives (e.g., 10N HCl) can accelerate cyclocondensation and improve yields by promoting dehydration steps in pyrazole formation.
  • Buchwald–Hartwig amination provides a robust method for attaching the piperidinyl substituent with high regioselectivity and yield, especially useful for complex pyrazole derivatives.
  • The dihydrochloride salt formation is typically straightforward, but careful control of acid concentration and solvent removal is critical to obtain high-purity crystalline material.
  • Multi-step syntheses involving benzyl-protected intermediates and subsequent deprotection have been reported to improve overall yields and facilitate purification.

Chemical Reactions Analysis

Types of Reactions

(5-Piperidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The pyrazole ring can be reduced to a pyrazoline ring using reducing agents like lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: (5-Piperidin-2-yl-2H-pyrazol-3-yl)-carboxylic acid.

    Reduction: (5-Piperidin-2-yl-2H-pyrazoline-3-yl)-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

(5-Piperidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride is primarily investigated for its potential therapeutic effects. Studies have shown that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Activity : Research indicates that pyrazole derivatives can inhibit the growth of bacteria and fungi. For instance, similar compounds have demonstrated effectiveness against strains such as Escherichia coli and Staphylococcus aureus.
    Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
    This compoundTBDTBD

Enzyme Inhibition

The compound may act as an enzyme inhibitor, affecting pathways involved in disease mechanisms. For example, studies on related pyrazole derivatives have shown inhibition of enzymes linked to cancer and inflammation.

Neurological Research

Given the piperidine moiety's known effects on the central nervous system, this compound is being explored for potential neuroprotective properties. It may interact with neurotransmitter systems, offering insights into treatments for neurodegenerative diseases.

Case Study 1: Antimicrobial Properties

In a study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent.

Case Study 2: Enzyme Interaction

Another study focused on the compound's interaction with specific enzymes involved in metabolic pathways. The findings revealed that the compound could modulate enzyme activity, which may lead to new drug development strategies targeting metabolic disorders.

Mechanism of Action

The mechanism of action of (5-Piperidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of neurotransmitters, allowing the compound to bind to and modulate the activity of neurological receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Similarity Scores

CAS No. Compound Name Structural Features Similarity Score
153936-25-5 (5-Piperidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride Pyrazole + piperidine + hydroxymethyl Reference
19382-38-8 Isoquinolin-1-ylmethanamine dihydrochloride Isoquinoline + aminomethyl 0.88
1352640-52-8 (R)-1-(Pyridin-2-yl)ethanamine dihydrochloride Pyridine + ethylamine (chiral center) 0.87
1159812-22-2 (2-(Aminomethyl)pyridin-3-yl)methanol dihydrochloride Pyridine + aminomethyl + hydroxymethyl 0.86
1187931-95-8 1-(5-Methylpyridin-2-yl)ethanamine dihydrochloride Methylpyridine + ethylamine 0.85

Data sourced from structural similarity databases

Structural and Functional Differences

  • Piperidine vs.
  • Hydroxymethyl Group : The hydroxymethyl group in 153936-25-5 and 1159812-22-2 facilitates hydrogen bonding, enhancing solubility compared to methyl or ethyl groups in analogs like 1187931-95-8 .
  • Chirality : Compound 1352640-52-8 contains a chiral center, which may lead to enantiomer-specific biological activity, unlike the achiral target compound .

Physicochemical Properties

  • Solubility : Hydrophilic substituents (e.g., hydroxymethyl in 153936-25-5) improve aqueous solubility, critical for bioavailability. In contrast, lipophilic groups (e.g., methyl in 1187931-95-8) may enhance membrane permeability but reduce solubility .
  • Stability: Dihydrochloride salts generally exhibit improved stability over free bases. However, light sensitivity is noted in 153936-25-5, as its identification method specifies color fading upon light exposure .

Pharmacological Implications

  • Target Interaction : The piperidine moiety in 153936-25-5 may interact with hydrophobic pockets in enzymes or receptors, while pyridine-containing analogs (e.g., 1352640-52-8) could engage in π-π stacking with aromatic residues .
  • Metabolism : Hydroxymethyl groups (as in 153936-25-5) are prone to glucuronidation or oxidation, whereas methyl groups (e.g., 1187931-95-8) may undergo slower metabolic modification .

Analytical Differentiation

The target compound is identified via a colorimetric reaction with sodium nitrite and dianisidine dihydrochloride, producing a purple chloroform layer .

Biological Activity

(5-Piperidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride, with the CAS number 1452547-58-8, is a compound characterized by its unique structural features, including a piperidine ring and a pyrazole ring connected via a methanol group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

  • Molecular Formula : C9_9H17_{17}Cl2_2N3_3O
  • Molecular Weight : 254.15 g/mol
  • Structure : The compound's structure allows for various interactions with biological targets, particularly due to the presence of functional groups that can participate in hydrogen bonding and π-π interactions .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The piperidine moiety can mimic neurotransmitters, enabling the compound to modulate the activity of neurological receptors. The pyrazole ring enhances binding affinity, making it a valuable candidate for drug development .

Antitumor Activity

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant antitumor properties. Research has shown that these compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, structure–activity relationship (SAR) studies revealed that modifications to the pyrazole ring can enhance antitumor efficacy .

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial and antifungal properties. In vitro tests demonstrated that it possesses activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective antibacterial action, with some derivatives showing potent activity against strains such as Staphylococcus aureus and Escherichia coli .

Microorganism MIC (µg/mL)
Staphylococcus aureus0.025
Escherichia coli0.020
Candida albicans0.030

Neurological Applications

Due to its structural similarity to neurotransmitters, this compound is being investigated for its potential in treating neurological disorders. Initial findings suggest it may act as a monoamine oxidase inhibitor, which is beneficial in managing conditions like depression and anxiety .

Case Studies

  • Antitumor Efficacy : A study explored the efficacy of various pyrazole derivatives in inhibiting cancer cell lines. The results indicated that this compound had a notable IC50 value of 1.5 µM against specific cancer cell lines, demonstrating its potential as an anticancer agent .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial properties of this compound compared to other known antibiotics. It was found that it exhibited a synergistic effect when combined with traditional antibiotics, enhancing their effectiveness against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (5-Piperidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride, and what key intermediates are involved?

  • Methodological Answer : The compound can be synthesized via Mannich reactions or multi-step alkylation processes. For example, pyrazole-piperidine hybrids are often synthesized by reacting functionalized pyrazoles with piperidine derivatives under acidic conditions. Key intermediates include halogenated pyrazoles (e.g., 5-chloro-2-hydroxy pyrazole derivatives) and protected piperidine moieties. Post-synthesis, dihydrochloride salt formation is achieved by treating the free base with HCl in methanol/water mixtures, followed by recrystallization .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to verify the pyrazole-piperidine linkage and methanol substituent. For dihydrochloride salts, exchangeable protons (e.g., -NH or -OH) may appear broadened.
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., expected [M+H]+^+ for C10H16N3O2HClC_{10}H_{16}N_3O \cdot 2HCl: calculated 272.09).
  • HPLC-Purity : Reverse-phase HPLC with UV detection (e.g., C18 column, ammonium acetate buffer at pH 6.5) ensures ≥95% purity .

Q. How does the dihydrochloride salt form influence solubility and stability during storage?

  • Methodological Answer : The dihydrochloride form enhances water solubility compared to the free base, which is critical for in vitro assays. Stability tests under accelerated conditions (40°C/75% RH for 6 months) should monitor degradation via HPLC. Store lyophilized powder at -20°C in airtight containers with desiccants to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final alkylation step?

  • Methodological Answer : Low yields often stem from steric hindrance at the pyrazole C3 position. Strategies include:

  • Using polar aprotic solvents (e.g., DMF or DMSO) to improve nucleophilicity.
  • Introducing catalytic amounts of KI (via Finkelstein reaction) to enhance alkylation efficiency.
  • Monitoring reaction progress via TLC (silica gel, chloroform/methanol 9:1) and quenching with ice water to isolate intermediates .

Q. What computational approaches are suitable for predicting the compound’s binding affinity to neurological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with piperidine-binding receptors (e.g., sigma-1 or NMDA receptors). Focus on the methanol group’s hydrogen-bonding potential.
  • MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water model) to assess stability of the ligand-receptor complex. Validate with experimental IC50_{50} data from radioligand displacement assays .

Q. How can conflicting data regarding the compound’s metabolic stability in hepatic microsomes be resolved?

  • Methodological Answer : Contradictions may arise from species-specific CYP450 activity.

  • Experimental Design : Compare metabolic rates in human vs. rat liver microsomes. Use LC-MS/MS to identify metabolites (e.g., hydroxylation at the piperidine ring).
  • Data Normalization : Adjust for protein concentration and control with CYP inhibitors (e.g., ketoconazole for CYP3A4) .

Q. What strategies mitigate off-target effects in in vivo neuropharmacology studies?

  • Methodological Answer :

  • Selective Receptor Profiling : Screen against a panel of 50+ GPCRs, ion channels, and transporters to identify cross-reactivity.
  • Dose Escalation : Use pharmacokinetic modeling (non-compartmental analysis) to determine the therapeutic index. Adjust doses based on brain/plasma ratios measured via LC-MS .

Q. Why is the dihydrochloride salt preferred over other counterions in preclinical studies?

  • Methodological Answer : The dihydrochloride form improves bioavailability by increasing solubility in physiological buffers (e.g., PBS at pH 7.4). Compare with other salts (e.g., mesylate or tosylate) in parallel solubility assays. Note that chloride ions are less likely to interfere with biological assays compared to bulkier counterions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Piperidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride
Reactant of Route 2
Reactant of Route 2
(5-Piperidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride

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